2-Acetamido-5-methylthiazole

Description

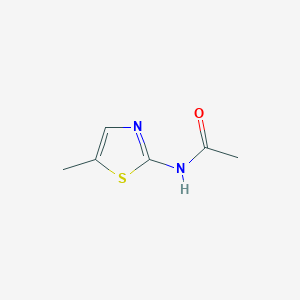

Structure

3D Structure

Properties

IUPAC Name |

N-(5-methyl-1,3-thiazol-2-yl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2OS/c1-4-3-7-6(10-4)8-5(2)9/h3H,1-2H3,(H,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAAPKQNASNXGQY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(S1)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20305403 | |

| Record name | 2-Acetamido-5-methylthiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20305403 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61996-32-5 | |

| Record name | 61996-32-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=170683 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Acetamido-5-methylthiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20305403 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Acetamido-5-methylthiazole: Chemical Properties, Structure, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Acetamido-5-methylthiazole, a derivative of the versatile 2-aminothiazole scaffold, holds significant interest within the scientific community, particularly in the fields of medicinal chemistry and drug discovery. This technical guide provides a comprehensive overview of its chemical properties, structural features, and known biological activities. While specific experimental data for this compound is limited in publicly available literature, this document consolidates available information on closely related analogues to offer valuable insights for researchers. This guide includes a detailed, adaptable synthesis protocol, predicted spectral data, and a summary of the biological targets and pathways associated with the broader class of N-acylthiazole derivatives.

Chemical Structure and Properties

This compound, with the IUPAC name N-(5-methylthiazol-2-yl)acetamide, is characterized by a central thiazole ring functionalized with a methyl group at the 5-position and an acetamido group at the 2-position.

Chemical Structure:

Physicochemical Properties

Quantitative experimental data for this compound is not extensively reported. The following table summarizes its basic molecular properties and includes predicted values and data from closely related compounds for reference.

| Property | Value | Source/Notes |

| Molecular Formula | C₆H₈N₂OS | PubChem CID: 298507 |

| Molecular Weight | 156.21 g/mol | PubChem CID: 298507 |

| CAS Number | 61996-32-5 | |

| Appearance | Predicted: White to off-white solid | Based on similar N-acylthiazole compounds. |

| Melting Point | Data not available | N-(thiazol-2-yl)acetamide: 159-160 °C[1] |

| Boiling Point | Data not available | Predicted: 367.7±15.0 °C[1] |

| Solubility | Data not available | Expected to be soluble in organic solvents. |

Synthesis and Experimental Protocols

The synthesis of this compound can be readily achieved through the acylation of 2-amino-5-methylthiazole. The following protocol is adapted from established methods for the synthesis of N-acylthiazole derivatives[2][3].

Reaction Scheme:

2-Amino-5-methylthiazoleAcetyl Chloridethis compound

Detailed Experimental Protocol:

Materials:

-

2-Amino-5-methylthiazole

-

Acetyl chloride

-

Anhydrous acetone (or other suitable aprotic solvent like dichloromethane or tetrahydrofuran)

-

Triethylamine (or another non-nucleophilic base)

-

Saturated aqueous sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Ethyl acetate

-

Hexane

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-amino-5-methylthiazole (1.0 equivalent) and triethylamine (1.2 equivalents) in anhydrous acetone.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add acetyl chloride (1.1 equivalents) dropwise to the stirred solution.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate solution.

-

Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) to obtain pure this compound.

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry to confirm its identity and purity.

Spectroscopic Data (Predicted)

¹H NMR (Predicted):

-

δ ~ 2.2-2.4 ppm (s, 3H): Protons of the methyl group on the thiazole ring (-C-CH₃).

-

δ ~ 2.1-2.3 ppm (s, 3H): Protons of the acetyl methyl group (-C(=O)-CH₃).

-

δ ~ 7.0-7.5 ppm (s, 1H): Proton on the thiazole ring.

-

δ ~ 10.0-12.0 ppm (br s, 1H): Amide proton (-NH-). The chemical shift of the amide proton can be highly variable depending on the solvent and concentration.

¹³C NMR (Predicted):

-

δ ~ 12-15 ppm: Carbon of the methyl group on the thiazole ring.

-

δ ~ 23-26 ppm: Carbon of the acetyl methyl group.

-

δ ~ 115-125 ppm: C4 carbon of the thiazole ring.

-

δ ~ 140-150 ppm: C5 carbon of the thiazole ring.

-

δ ~ 155-165 ppm: C2 carbon of the thiazole ring.

-

δ ~ 168-172 ppm: Carbonyl carbon of the acetamido group.

Infrared (IR) Spectroscopy (Predicted):

-

~3250-3400 cm⁻¹: N-H stretching vibration of the amide.

-

~2900-3000 cm⁻¹: C-H stretching vibrations of the methyl groups.

-

~1660-1690 cm⁻¹: C=O stretching vibration (Amide I band), which is a strong absorption.

-

~1520-1570 cm⁻¹: N-H bending and C-N stretching vibrations (Amide II band).

-

~1400-1600 cm⁻¹: C=C and C=N stretching vibrations within the thiazole ring.

Mass Spectrometry (Predicted):

-

Molecular Ion (M⁺): m/z = 156.

-

Key Fragmentation Pattern: Expect fragmentation corresponding to the loss of the acetyl group (CH₃CO, 43 Da) leading to a fragment at m/z = 113, and other characteristic cleavages of the thiazole ring.

Biological Activities and Potential Signaling Pathways

While specific biological studies on this compound are scarce, the broader class of N-(thiazol-2-yl)acetamide derivatives has demonstrated a range of significant biological activities, primarily in the realm of oncology.

Anticancer Activity:

-

Tubulin Polymerization Inhibition: Several N-acylthiazole derivatives have been identified as inhibitors of tubulin polymerization, a critical process for cell division. By disrupting microtubule dynamics, these compounds can induce cell cycle arrest and apoptosis in cancer cells.

-

Kinase Inhibition: The thiazole scaffold is a known "privileged structure" in medicinal chemistry and has been incorporated into various kinase inhibitors. Derivatives of 2-acetamidothiazole may target protein kinases involved in cancer cell proliferation and survival, such as Epidermal Growth Factor Receptor (EGFR) kinase.

-

Apoptosis Induction: N-(thiazol-2-yl)acetamide derivatives have been shown to induce apoptosis in cancer cells through the activation of the caspase cascade. This involves the activation of initiator caspases (e.g., caspase-9) and executioner caspases (e.g., caspase-3), leading to programmed cell death[4].

Antimicrobial Activity:

-

Urease Inhibition: Some thiazole derivatives have been investigated as urease inhibitors. Urease is an important virulence factor for several pathogenic bacteria, and its inhibition can be a strategy for developing new antimicrobial agents.

Logical Relationship of Anticancer Activity

The following diagram illustrates the potential mechanism of action for anticancer activity based on related compounds.

Caption: Potential anticancer mechanisms of this compound derivatives.

Experimental Workflow for Synthesis and Characterization

The following diagram outlines a typical experimental workflow for the synthesis and characterization of this compound.

Caption: A typical workflow for the synthesis and characterization of this compound.

Conclusion

This compound represents a molecule of interest for further investigation, given the established biological significance of the N-acylthiazole scaffold. While a comprehensive experimental characterization of this specific compound is not yet widely available, this guide provides a solid foundation for researchers by consolidating information from closely related analogues. The provided synthesis protocol offers a reliable method for its preparation, and the predicted spectral data can aid in its characterization. The exploration of its potential anticancer and antimicrobial activities, guided by the known targets of similar compounds, presents a promising avenue for future research and drug development efforts. Further studies are warranted to fully elucidate the specific chemical properties and biological functions of this compound.

References

- 1. Buy Acetamide, N-(5-((phenylmethyl)thio)-1,3,4-thiadiazol-2-yl)- | 64387-67-3 [smolecule.com]

- 2. N-(Thiazol-2-yl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design, synthesis, in silico studies, and apoptotic antiproliferative activity of novel thiazole-2-acetamide derivatives as tubulin polymerization inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

The Multifaceted Biological Activities of 2-Acetamido-5-methylthiazole Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The thiazole nucleus, a five-membered heterocyclic ring containing sulfur and nitrogen, is a cornerstone in medicinal chemistry, underpinning the structure of numerous pharmacologically active compounds. Among its myriad derivatives, those featuring a 2-acetamido-5-methylthiazole scaffold have garnered significant attention for their broad spectrum of biological activities. This technical guide provides an in-depth overview of the synthesis, biological evaluation, and mechanistic insights into these promising compounds, with a focus on their anticancer, antimicrobial, and anti-inflammatory properties.

Anticancer Activity

Derivatives of this compound have demonstrated notable cytotoxic effects against a variety of cancer cell lines. The mechanism of action often involves the inhibition of key signaling pathways crucial for cancer cell proliferation and survival.

Quantitative Anticancer Data

The following table summarizes the in vitro cytotoxic activity of representative this compound derivatives against various human cancer cell lines, expressed as IC50 values (the concentration required to inhibit 50% of cell growth).

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| AMT-1 | MCF-7 (Breast) | 2.57 ± 0.16 | [1] |

| HepG2 (Liver) | 7.26 ± 0.44 | [1] | |

| AMT-2 | K563 (Leukemia) | 16.3 | [2] |

| MCF-7 (Breast) | 20.2 | [2] | |

| HT-29 (Colon) | 21.6 | [2] | |

| AMT-3 | A549 (Lung) | 20.6 ± 0.3 | [3] |

Signaling Pathways in Anticancer Activity

A frequently implicated target of thiazole derivatives in cancer is the phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) signaling pathway. This pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers. Certain this compound derivatives have been shown to inhibit key kinases within this pathway, leading to the induction of apoptosis (programmed cell death) in cancer cells.[4]

References

- 1. Fragment-Sized Thiazoles in Fragment-Based Drug Discovery Campaigns: Friend or Foe? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Design, synthesis, and biological evaluation of novel thiazole derivatives as PI3K/mTOR dual inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

The Pharmacophore of 2-Aminothiazole Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 2-aminothiazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds. Its unique electronic properties and ability to form key hydrogen bond interactions have made it a versatile template for the design of potent and selective therapeutic agents across various disease areas, including oncology, infectious diseases, and inflammatory conditions. This technical guide provides a comprehensive investigation into the pharmacophore of 2-aminothiazole derivatives, summarizing key quantitative data, detailing experimental protocols for their evaluation, and visualizing the intricate signaling pathways they modulate.

Core Pharmacophoric Features

The 2-aminothiazole core consists of a five-membered heterocyclic ring containing both sulfur and nitrogen atoms, with an exocyclic amine group at the C2 position. This arrangement confers a unique set of properties that are crucial for its biological activity. The essential pharmacophoric elements can be summarized as follows:

-

Hydrogen Bond Donor/Acceptor: The endocyclic nitrogen and the exocyclic amino group can act as both hydrogen bond donors and acceptors, allowing for critical interactions with the amino acid residues in the binding pockets of target proteins.

-

Aromatic System: The thiazole ring is an aromatic system that can engage in π-π stacking and other non-covalent interactions with aromatic residues of the target protein.

-

Versatile Substitution Points: The 2-aminothiazole scaffold offers multiple positions (the N-2 amino group, and the C4 and C5 positions of the thiazole ring) for chemical modification. This allows for the fine-tuning of the molecule's steric, electronic, and pharmacokinetic properties to achieve desired potency and selectivity.

The strategic modification of these substitution points has led to the development of numerous potent inhibitors of various enzymes and receptors.

Quantitative Data Summary: Structure-Activity Relationships

The biological activity of 2-aminothiazole derivatives is highly dependent on the nature and position of the substituents on the thiazole ring. The following tables summarize the in vitro activity of selected derivatives against key biological targets.

Anticancer Activity: Kinase Inhibition

2-Aminothiazole derivatives have shown significant promise as inhibitors of various protein kinases implicated in cancer progression.

| Compound ID | Target Kinase | R1 (N-2 position) | R2 (C4 position) | R3 (C5 position) | IC50 (nM) | Cell Line | Reference |

| Dasatinib | Src family kinases, Abl | 2-chloro-6-methylphenyl | - | -carboxamide | <1 | K562 | [1] |

| 1 | Aurora Kinase A | Substituted pyrimidine | - | - | 5 | - | [2] |

| 2 | Aurora Kinase A | Substituted pyrimidine | - | - | 8 | - | [2] |

| 3 | Aurora Kinase B | Substituted pyrimidine | - | - | 3 | - | [2] |

| CK2i-1 | CK2 | - | Naphthalen-2-yl | - | 600 | - | [3] |

| 20 | - | 3-(4-methylbenzylamino)propanamide | 4,5-butylidene fused ring | - | 4,890 | H1299 | [4] |

| 20 | - | 3-(4-methylbenzylamino)propanamide | 4,5-butylidene fused ring | - | 4,030 | SHG-44 | [4] |

| 28 | - | Substituted phenyl | - | - | 630 | HT29 | [4] |

Antimicrobial Activity

The 2-aminothiazole scaffold is also a key component in the development of novel antimicrobial agents.

| Compound ID | Target Organism | R1 (N-2 position) | R2 (C4 position) | R3 (C5 position) | MIC (µg/mL) | Reference |

| SMB-1 | S. aureus | H | 4-acetanilido | H | - | [5] |

| SMB-2 | S. aureus | Benzylidene | 4-acetanilido | H | - | [5] |

| SMB-6 | S. aureus | 4-chlorobenzylidene | 4-acetanilido | H | - | [5] |

| 117 (R1=OCH3) | E. coli | - | Aryl | - | - | [6] |

| 124 (3,4-dichlorophenyl) | S. aureus | 3,4-dichlorophenylthioureido | - | - | 4-16 | [6] |

| 144 | B. cereus | 4-hydroxy-3-methoxybenzylidene | Phenyl | H | - | [6] |

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to evaluate the biological activity of 2-aminothiazole derivatives.

In Vitro Kinase Inhibition Assay (General Protocol)

This protocol describes a general method for determining the in vitro potency of a 2-aminothiazole derivative against a target protein kinase.

Materials:

-

Recombinant human protein kinase (e.g., Aurora A, CK2, Lck)

-

Kinase-specific substrate peptide

-

Test 2-aminothiazole derivative (dissolved in 100% DMSO)

-

Adenosine 5'-triphosphate (ATP), high purity

-

Kinase Assay Buffer (e.g., 25 mM Tris-HCl pH 7.5, 5 mM beta-glycerophosphate, 2 mM dithiothreitol (DTT), 0.1 mM Na3VO4, 10 mM MgCl2)

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

-

96-well or 384-well white assay plates

-

Plate reader capable of luminescence detection

Procedure:

-

Reagent Preparation:

-

Prepare a working dilution of the kinase in Kinase Assay Buffer.

-

Prepare a stock solution of the substrate peptide in deionized water.

-

Prepare a serial dilution of the test compound in DMSO.

-

-

Assay Reaction:

-

In a microcentrifuge tube, prepare a master mix containing the Kinase Assay Buffer, recombinant kinase, and substrate peptide.

-

Add a small volume (e.g., 1 µL) of the diluted test compound or DMSO (for the no-inhibitor control) to the wells of the assay plate.

-

Add the kinase reaction master mix to each well.

-

Initiate the kinase reaction by adding ATP to each well. The final concentration of ATP should be close to its Km value for the specific kinase.

-

Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.

-

-

Signal Detection:

-

Stop the kinase reaction and measure the amount of ADP produced by adding the detection reagent according to the manufacturer's protocol (e.g., ADP-Glo™ reagent).

-

Measure the luminescence signal using a plate reader. The signal is proportional to the amount of ADP produced, which is inversely related to the kinase activity in the presence of an inhibitor.

-

-

Data Analysis:

-

Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay used to assess the cytotoxic effects of 2-aminothiazole derivatives on cancer cell lines.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

96-well clear, flat-bottom tissue culture plates

-

Test 2-aminothiazole derivative (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Cell Plating:

-

Harvest and count the cells.

-

Seed the cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

-

Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of the test compound in culture medium.

-

Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (DMSO) and a no-treatment control.

-

Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C.

-

-

MTT Addition and Incubation:

-

Add 10 µL of the MTT solution to each well.

-

Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to reduce the MTT to formazan crystals.

-

-

Solubilization and Measurement:

-

Carefully remove the medium from each well.

-

Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Mix thoroughly by pipetting up and down.

-

Read the absorbance at a wavelength of 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

-

Plot the percentage of cell viability against the logarithm of the compound concentration and determine the IC50 value.

-

Antimicrobial Susceptibility Testing (Kirby-Bauer Disk Diffusion Method)

This method is used to determine the susceptibility of a bacterial strain to a 2-aminothiazole derivative.

Materials:

-

Bacterial strain to be tested

-

Mueller-Hinton agar plates

-

Sterile cotton swabs

-

Test 2-aminothiazole derivative

-

Sterile filter paper disks

-

Forceps

-

Incubator

Procedure:

-

Inoculum Preparation:

-

Prepare a bacterial inoculum by suspending a few colonies from a fresh culture in sterile saline or broth to match the turbidity of a 0.5 McFarland standard.

-

-

Plate Inoculation:

-

Dip a sterile cotton swab into the inoculum and remove excess liquid by pressing it against the inside of the tube.

-

Streak the swab evenly across the entire surface of a Mueller-Hinton agar plate to create a lawn of bacteria.

-

-

Disk Application:

-

Impregnate sterile filter paper disks with a known concentration of the 2-aminothiazole derivative.

-

Using sterile forceps, place the impregnated disks onto the surface of the inoculated agar plate.

-

Gently press the disks to ensure complete contact with the agar.

-

-

Incubation:

-

Invert the plates and incubate at 37°C for 16-18 hours.

-

-

Result Interpretation:

-

After incubation, measure the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is inhibited) in millimeters.

-

The size of the zone of inhibition is used to determine whether the bacterium is susceptible, intermediate, or resistant to the compound, based on standardized interpretive charts.

-

Visualization of Signaling Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways targeted by 2-aminothiazole derivatives and the workflows of the experimental protocols described above.

Signaling Pathways

Experimental Workflows

Conclusion

The 2-aminothiazole scaffold remains a highly attractive and versatile pharmacophore in modern drug discovery. Its inherent ability to engage in crucial molecular interactions, coupled with the synthetic tractability that allows for extensive structure-activity relationship exploration, ensures its continued prominence in the development of novel therapeutics. The data and protocols presented in this guide offer a foundational resource for researchers aiming to design, synthesize, and evaluate new 2-aminothiazole derivatives with improved potency, selectivity, and drug-like properties. Further investigation into the complex signaling networks modulated by these compounds will undoubtedly unveil new therapeutic opportunities and refine our understanding of their mechanism of action at a molecular level.

References

- 1. 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 2-Amino Thiazole Derivatives as Prospective Aurora Kinase Inhibitors against Breast Cancer: QSAR, ADMET Prediction, Molecular Docking, and Molecular Dynamic Simulation Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

Synthesis and Characterization of Novel 2-Acetamido-5-methylthiazole Analogs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, characterization, and potential biological activities of novel 2-acetamido-5-methylthiazole analogs. This class of compounds has garnered significant interest in medicinal chemistry due to its diverse pharmacological properties, including anticancer and antioxidant activities. This document offers detailed experimental protocols, structured data for comparative analysis, and visualizations of relevant biological pathways to aid researchers in the exploration and development of these promising molecules.

Synthesis of this compound Analogs

The synthesis of this compound analogs is typically achieved through a two-step process. The initial and crucial step is the formation of the 2-amino-5-methylthiazole core, most commonly accomplished via the Hantzsch thiazole synthesis. This is followed by the acetylation of the 2-amino group to yield the final 2-acetamido derivatives.

A generalized synthetic workflow is presented below:

Caption: General workflow for the synthesis and characterization of this compound analogs.

Experimental Protocols

Protocol 1: Synthesis of 2-Amino-5-methylthiazole (Hantzsch Synthesis)

This protocol describes the synthesis of the 2-aminothiazole core, a key precursor.

Materials and Reagents:

-

α-halo ketone (e.g., chloroacetone)

-

Thiourea

-

Ethanol

-

Sodium bicarbonate solution (saturated)

-

Ethyl acetate

-

Anhydrous magnesium sulfate

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, dissolve thiourea (1.0 equivalent) in ethanol.

-

To this solution, add the α-halo ketone (1.0 equivalent) dropwise with stirring.

-

Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

Neutralize the mixture by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

-

Extract the product with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine (2 x 50 mL), and dry over anhydrous magnesium sulfate.

-

Filter and concentrate the organic layer under reduced pressure to obtain the crude 2-amino-5-methylthiazole.

-

The crude product can be purified by recrystallization or column chromatography.

Protocol 2: Acetylation of 2-Amino-5-methylthiazole

This protocol details the conversion of the 2-amino precursor to the final 2-acetamido analog.[1]

Materials and Reagents:

-

2-Amino-5-methylthiazole

-

Acetic anhydride or Acetyl chloride

-

Pyridine (or another suitable base)

-

Dichloromethane (DCM) or other suitable solvent

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

Dissolve 2-amino-5-methylthiazole (1.0 equivalent) in a suitable solvent such as dichloromethane in a round-bottom flask.

-

Cool the solution in an ice bath.

-

Add pyridine (1.1 equivalents) to the solution.

-

Slowly add acetic anhydride or acetyl chloride (1.1 equivalents) dropwise to the reaction mixture while maintaining the temperature at 0-5 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC.

-

Upon completion, quench the reaction by adding a saturated sodium bicarbonate solution.

-

Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 30 mL).

-

Wash the combined organic layers with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

-

The crude N-(5-methylthiazol-2-yl)acetamide can be purified by column chromatography on silica gel or by recrystallization.

Characterization of this compound Analogs

The synthesized compounds are characterized using a combination of spectroscopic techniques to confirm their structure and assess their purity.

Spectroscopic Data

The following tables summarize typical spectral data for this compound and its analogs.

Table 1: 1H NMR Spectral Data of Representative this compound Analogs (in DMSO-d6)

| Compound | R1 | R2 | δ (ppm) of -CH3 (thiazole) | δ (ppm) of -CH3 (acetyl) | δ (ppm) of Thiazole-H | δ (ppm) of NH | Other characteristic peaks (δ, ppm) |

| 1a | -H | -CH3 | 2.30-2.35 | 2.10-2.15 | 7.10-7.20 (s) | 12.0-12.2 (br s) | - |

| 1b | -Phenyl | -CH3 | 2.40-2.45 | 2.15-2.20 | - | 12.5-12.7 (br s) | 7.20-7.50 (m, Ar-H) |

| 1c | -COOEt | -CH3 | 2.50-2.55 | 2.20-2.25 | - | 12.3-12.5 (br s) | 1.25-1.35 (t, -CH3), 4.20-4.30 (q, -CH2) |

Table 2: 13C NMR Spectral Data of Representative this compound Analogs (in DMSO-d6)

| Compound | R1 | R2 | δ (ppm) of C2 (thiazole) | δ (ppm) of C4 (thiazole) | δ (ppm) of C5 (thiazole) | δ (ppm) of -CH3 (thiazole) | δ (ppm) of C=O (acetyl) | δ (ppm) of -CH3 (acetyl) | Other characteristic peaks (δ, ppm) |

| 1a | -H | -CH3 | 158-160 | 140-142 | 120-122 | 11-13 | 168-170 | 22-24 | - |

| 1b | -Phenyl | -CH3 | 157-159 | 148-150 | 125-127 | 14-16 | 168-170 | 22-24 | 126-135 (Ar-C) |

| 1c | -COOEt | -CH3 | 159-161 | 145-147 | 115-117 | 16-18 | 168-170 | 22-24 | 14.5 (-CH3), 60.5 (-CH2), 162.0 (C=O, ester) |

Table 3: IR and Mass Spectral Data of Representative this compound Analogs

| Compound | R1 | R2 | IR (KBr, cm-1) νmax | MS (m/z) [M+H]+ |

| 1a | -H | -CH3 | 3200-3100 (N-H), 1680-1660 (C=O, amide), 1550-1530 (C=N) | 157.06 |

| 1b | -Phenyl | -CH3 | 3250-3150 (N-H), 1690-1670 (C=O, amide), 1560-1540 (C=N) | 233.09 |

| 1c | -COOEt | -CH3 | 3300-3200 (N-H), 1720-1700 (C=O, ester), 1685-1665 (C=O, amide) | 229.08 |

Physicochemical Data

Table 4: Physicochemical Properties of Representative this compound Analogs

| Compound | R1 | R2 | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Yield (%) |

| 1a | -H | -CH3 | C6H8N2OS | 156.21 | 160-162 | 85-90 |

| 1b | -Phenyl | -CH3 | C12H12N2OS | 232.30 | 218-220 | 80-85 |

| 1c | -COOEt | -CH3 | C9H12N2O3S | 228.27 | 185-187 | 75-80 |

Biological Activities and Signaling Pathways

This compound analogs have been reported to exhibit a range of biological activities, with anticancer and antioxidant effects being the most prominent.

Anticancer Activity: Induction of Apoptosis and Cell Cycle Arrest

Many thiazole-containing compounds exert their anticancer effects by inducing programmed cell death (apoptosis) and causing cell cycle arrest in cancer cells.

Bcl-2/Bax Apoptosis Pathway:

A key mechanism for apoptosis induction involves the modulation of the Bcl-2 family of proteins. Pro-apoptotic proteins like Bax are upregulated, while anti-apoptotic proteins like Bcl-2 are downregulated. This shift in the Bax/Bcl-2 ratio leads to the permeabilization of the mitochondrial outer membrane, release of cytochrome c, and subsequent activation of caspases, ultimately leading to cell death.[2]

References

Potential Therapeutic Targets of 2-Acetamido-5-methylthiazole: A Technical Guide for Drug Discovery Professionals

Disclaimer: This technical guide outlines the potential therapeutic targets of 2-Acetamido-5-methylthiazole. Due to a lack of direct experimental data on this specific compound in the public domain, this document extrapolates potential activities based on structurally related 2-aminothiazole and 5-methylthiazole derivatives. The information herein is intended to guide future research and development efforts.

Executive Summary

The thiazole nucleus is a prominent scaffold in medicinal chemistry, forming the core of numerous therapeutic agents. This compound, a derivative of this versatile heterocycle, holds therapeutic promise across several key areas, including oncology, inflammation, and neurodegenerative diseases. While direct studies on this compound are limited, analysis of structurally similar molecules suggests potential interactions with critical biological targets. This guide provides an in-depth overview of these potential targets, summarizing available quantitative data, detailing relevant experimental protocols, and visualizing associated signaling pathways to support further investigation into the therapeutic utility of this compound.

Potential Therapeutic Areas and Molecular Targets

Based on the bioactivity of structurally analogous compounds, this compound is predicted to have potential applications in the following therapeutic areas:

-

Oncology: As an anticancer agent.

-

Inflammation: As an anti-inflammatory agent.

-

Neurodegenerative Diseases: As an enzyme inhibitor.

-

Oxidative Stress-Related Conditions: As an antioxidant.

The potential molecular targets within these areas are discussed below.

Anticancer Activity

The 2-aminothiazole core is a well-established pharmacophore in oncology, with derivatives showing potent antiproliferative effects.

Several thiazole-based compounds act as tubulin polymerization inhibitors, binding to the colchicine site on β-tubulin. This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.

VEGFR-2 is a key mediator of angiogenesis, a critical process for tumor growth and metastasis. Inhibition of this receptor tyrosine kinase is a validated anticancer strategy. Thiazole derivatives have been identified as inhibitors of VEGFR-2.

Structurally related compounds have been shown to induce apoptosis in cancer cells through the modulation of the Bcl-2 family of proteins and activation of caspases.

Table 1: Anticancer Activity of Structurally Related Thiazole Derivatives

| Compound/Derivative | Cancer Cell Line | Target/Mechanism | IC50/GI50 Value |

| Thiazole-2-acetamide derivative 10a | Prostate (PC-3) | Tubulin Polymerization Inhibition | 7 ± 0.6 µM |

| Thiazole-2-acetamide derivative 10a | Breast (MCF-7) | Tubulin Polymerization Inhibition | 4 ± 0.2 µM |

| N-(5-benzyl-4-(tert-butyl)thiazol-2-yl)-2-(piperazin-1-yl)acetamide | Cervical (HeLa) | Antiproliferative | 1.6 ± 0.8 µM |

| 2-amino-thiazole-5-carboxylic acid phenylamide derivative | Leukemia (K563) | Antiproliferative | 16.3 µM |

| 2-[2-[4-Hydroxy-3-substituted benzylidene hydrazinyl]-thiazole-4[5H]-one | Breast (MCF-7) | VEGFR-2 Inhibition | 2.57 ± 0.16 µM |

Anti-inflammatory Activity

COX enzymes are central to the inflammatory cascade, responsible for the synthesis of prostaglandins. Selective inhibition of COX-1 or COX-2 is a common strategy for anti-inflammatory drugs. Derivatives of 5-methylthiazole have been identified as selective COX-1 inhibitors, while other thiazole acetamide analogues have shown selective COX-2 inhibition.[1][2]

Table 2: Anti-inflammatory and Enzyme Inhibitory Activity of Structurally Related Thiazole Derivatives

| Compound/Derivative | Target Enzyme | Activity/Inhibition Constant |

| 5-benzyliden-2-(5-methylthiazole-2-ylimino)thiazolidin-4-one | COX-1 | Selective Inhibition |

| N-[4-(4-hydroxy-3-methoxyphenyl)-1,3-thiazol-2-yl]acetamide | COX-2 | Selective Inhibition |

| 2-amino-4-(4-chlorophenyl)thiazole | Carbonic Anhydrase I | Ki of 0.008 ± 0.001 µM |

| 2-amino-4-(4-bromophenyl)thiazole | Carbonic Anhydrase II | Ki of 0.124 ± 0.017 µM |

| 2-amino-4-(4-bromophenyl)thiazole | Acetylcholinesterase (AChE) | Ki of 0.129 ± 0.030 µM |

| 2-amino-4-(4-bromophenyl)thiazole | Butyrylcholinesterase (BChE) | Ki of 0.083 ± 0.041 µM |

Antioxidant Activity

Derivatives of 2-amino-5-methylthiazole have demonstrated the ability to scavenge superoxide radicals, suggesting a potential role in mitigating oxidative stress.[3]

Table 3: Antioxidant Activity of 2-amino-5-methylthiazole Derivatives

| Compound/Derivative | Assay | IC50 Value |

| 2-amino-5-methylthiazole derivative 6a | Superoxide Radical Scavenging | 17.2 µg/mL |

| 2-amino-5-methylthiazole derivative 6e | Superoxide Radical Scavenging | 17.2 µg/mL |

Signaling Pathways and Mechanisms of Action

Tubulin Polymerization and Cell Cycle Arrest

VEGFR-2 Signaling Pathway in Angiogenesis

COX-Mediated Prostaglandin Synthesis in Inflammation

Detailed Experimental Protocols

The following are detailed methodologies for key experiments to assess the potential therapeutic activities of this compound.

In Vitro Cytotoxicity: MTT Assay

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Protocol:

-

Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Tubulin Polymerization Assay

Principle: This assay measures the effect of a compound on the polymerization of tubulin into microtubules. The polymerization is monitored by an increase in turbidity (light scattering) at 340 nm.

Protocol:

-

Reagent Preparation: Reconstitute purified tubulin in a general tubulin buffer. Prepare a stock solution of this compound in DMSO.

-

Reaction Mixture: In a 96-well plate, prepare a reaction mixture containing tubulin, GTP (a required cofactor for polymerization), and the test compound at various concentrations.

-

Initiation of Polymerization: Initiate polymerization by incubating the plate at 37°C.

-

Kinetic Measurement: Measure the absorbance at 340 nm every minute for 60 minutes using a temperature-controlled microplate reader.

-

Data Analysis: Plot the absorbance versus time to generate polymerization curves. Determine the effect of the compound on the rate and extent of tubulin polymerization.

VEGFR-2 Kinase Assay

Principle: This is a biochemical assay that measures the ability of a compound to inhibit the kinase activity of VEGFR-2, which involves the transfer of a phosphate group from ATP to a substrate peptide.

Protocol:

-

Reagent Preparation: Prepare a kinase buffer, a solution of recombinant VEGFR-2 enzyme, a substrate peptide, and ATP. Prepare serial dilutions of this compound.

-

Kinase Reaction: In a 96-well plate, combine the kinase buffer, VEGFR-2 enzyme, and the test compound. Initiate the reaction by adding the ATP and substrate solution.

-

Incubation: Incubate the plate at 30°C for 60 minutes.

-

Detection: Stop the reaction and measure the amount of phosphorylated substrate using a suitable detection method (e.g., luminescence-based ADP-Glo, HTRF, or ELISA).

-

Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to a no-inhibitor control and determine the IC50 value.

COX Inhibition Assay (Fluorometric)

Principle: This assay measures the peroxidase activity of COX-1 and COX-2. The conversion of a fluorogenic probe by the enzyme in the presence of arachidonic acid results in a fluorescent product.

Protocol:

-

Reagent Preparation: Use purified recombinant human COX-1 and COX-2 enzymes. Prepare a COX assay buffer, a fluorometric probe (e.g., Amplex Red), a cofactor (e.g., hematin), and the substrate (arachidonic acid).

-

Reaction Setup: In a 96-well black microplate, add the assay buffer, probe, cofactor, and the test compound at various concentrations. Add either COX-1 or COX-2 enzyme to the respective wells.

-

Initiate Reaction: Start the reaction by adding the arachidonic acid solution.

-

Fluorescence Measurement: Immediately measure the fluorescence in a kinetic mode (e.g., Ex/Em = 535/587 nm) at 25°C for 10-30 minutes.

-

Data Analysis: Calculate the rate of reaction from the linear portion of the kinetic curve. Determine the percent inhibition for each concentration and calculate the IC50 value for both COX-1 and COX-2 to assess selectivity.

Superoxide Radical Scavenging Assay

Principle: This assay measures the ability of a compound to scavenge superoxide radicals generated in a chemical or enzymatic system. The reduction of nitroblue tetrazolium (NBT) by superoxide radicals to a colored formazan product is inhibited in the presence of a scavenger.

Protocol:

-

Reaction Mixture: Prepare a reaction mixture containing a source of superoxide radicals (e.g., a xanthine/xanthine oxidase system or a phenazine methosulfate/NADH system) and NBT in a suitable buffer.

-

Compound Addition: Add this compound at various concentrations to the reaction mixture.

-

Incubation: Incubate the mixture at room temperature for a defined period (e.g., 5-10 minutes).

-

Absorbance Measurement: Measure the absorbance of the formazan product at approximately 560 nm.

-

Data Analysis: Calculate the percentage of superoxide radical scavenging activity and determine the IC50 value.

Experimental Workflow Overview

Conclusion

While direct experimental evidence for the therapeutic targets of this compound is currently unavailable, the analysis of structurally related compounds provides a strong rationale for its investigation as a potential therapeutic agent. The most promising avenues for research appear to be in oncology, through the inhibition of tubulin polymerization and VEGFR-2 signaling, and in inflammatory diseases, via the modulation of COX enzymes. The experimental protocols and pathway diagrams provided in this guide offer a comprehensive framework for researchers to systematically evaluate the biological activities of this compound and validate its potential as a novel therapeutic. Further in-depth studies are warranted to elucidate the precise mechanisms of action and to optimize its pharmacological profile. action and to optimize its pharmacological profile.

References

2-Acetamido-5-methylthiazole: A Technical Overview of Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of the currently available data on the solubility and stability of 2-Acetamido-5-methylthiazole (CAS No. 61996-32-5), a heterocyclic compound of interest in medicinal chemistry and materials science. While comprehensive quantitative data remains limited in publicly accessible literature, this document consolidates existing qualitative information and outlines standard experimental protocols for the determination of these critical physicochemical properties.

Solubility Profile

Quantitative solubility data for this compound in a range of common laboratory solvents is not extensively documented in peer-reviewed journals or publicly available databases. However, qualitative solubility information has been reported.

Table 1: Qualitative Solubility of this compound

| Solvent | Solubility Description |

| Dimethyl Sulfoxide (DMSO) | Slightly Soluble |

| Methanol | Very Slightly Soluble (when heated) |

This information is based on qualitative descriptors and should be confirmed by quantitative analysis.

Experimental Protocol for Solubility Determination (General Method)

A standard method for determining the equilibrium solubility of a compound is the shake-flask method. The following protocol outlines the general procedure.

Spectroscopic and Synthetic Profile of 2-Acetamido-5-methylthiazole: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This guide will, therefore, present a generalized synthetic approach and predicted spectroscopic data based on the known characteristics of structurally similar compounds. This information is intended to serve as a foundational resource for researchers engaged in the synthesis, characterization, and application of this and related thiazole derivatives.

Predicted Spectroscopic Data

The following tables summarize the anticipated spectroscopic data for 2-Acetamido-5-methylthiazole. These predictions are based on the analysis of its structural features and comparison with known data for analogous compounds.

Table 1: Predicted ¹H NMR Spectral Data of this compound

| Chemical Shift (δ) (ppm) | Multiplicity | Number of Protons | Assignment |

| ~11.5 - 12.0 | Singlet (broad) | 1H | -NH- |

| ~7.2 | Singlet | 1H | Thiazole-H4 |

| ~2.4 | Singlet | 3H | Thiazole-CH₃ |

| ~2.2 | Singlet | 3H | Acetyl-CH₃ |

| Solvent: DMSO-d₆ |

Table 2: Predicted ¹³C NMR Spectral Data of this compound

| Chemical Shift (δ) (ppm) | Assignment |

| ~168 | C=O (amide) |

| ~158 | C2 (Thiazole) |

| ~140 | C4 (Thiazole) |

| ~125 | C5 (Thiazole) |

| ~23 | Acetyl-CH₃ |

| ~12 | Thiazole-CH₃ |

| Solvent: DMSO-d₆ |

Table 3: Predicted Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Functional Group |

| ~3250 - 3150 | N-H stretch (amide) |

| ~1680 - 1650 | C=O stretch (amide I) |

| ~1550 - 1520 | N-H bend (amide II) |

| ~1600, ~1480 | C=N and C=C stretch (thiazole ring) |

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z | Assignment |

| 156 | [M]⁺ (Molecular Ion) |

| 114 | [M - C₂H₂O]⁺ |

| 99 | [M - C₂H₂O - CH₃]⁺ |

| 71 | [C₃H₃N₂S]⁺ |

| Ionization Mode: Electron Ionization (EI) |

Experimental Protocols

While specific experimental protocols for the spectroscopic analysis of this compound are not available, the following are generalized methodologies typically employed for compounds of this nature.

General Protocol for Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve an adequate signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. A larger number of scans and a longer relaxation delay (e.g., 2-5 seconds) are generally required compared to ¹H NMR.

-

Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

General Protocol for Infrared (IR) Spectroscopy

-

Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is commonly used. A small amount of the solid is placed directly on the ATR crystal. Alternatively, a KBr pellet can be prepared by mixing a small amount of the sample with dry KBr powder and pressing it into a thin disk.

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹. A background spectrum of the empty ATR crystal or a pure KBr pellet is recorded and subtracted from the sample spectrum.

-

Data Analysis: Identify characteristic absorption bands corresponding to the functional groups present in the molecule.

General Protocol for Mass Spectrometry (MS)

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. For volatile and thermally stable compounds, direct insertion or gas chromatography (GC-MS) can be used. For less stable compounds, techniques like electrospray ionization (ESI) from a solution may be employed.

-

Ionization: Ionize the sample using an appropriate method, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

-

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: Detect the ions to generate the mass spectrum.

-

Data Analysis: Analyze the fragmentation pattern to confirm the molecular weight and deduce structural information.

Visualizations

Generalized Workflow for Synthesis and Spectroscopic Characterization

The following diagram illustrates a typical workflow for the synthesis and subsequent spectroscopic analysis of a target compound like this compound.

In Silico Modeling of 2-Acetamido-5-methylthiazole Binding Affinity: A Technical Guide

Abstract

This technical guide provides a comprehensive overview of the in silico methodologies used to model the binding affinity of 2-Acetamido-5-methylthiazole, a heterocyclic compound with potential pharmacological relevance. The document is intended for researchers, scientists, and drug development professionals engaged in computational drug discovery. It details the theoretical underpinnings and practical application of molecular docking and molecular dynamics simulations to predict and analyze the interaction between this compound and a putative protein target. This guide includes detailed experimental protocols, data presentation in structured tables, and visualizations of workflows and signaling pathways using the Graphviz DOT language to facilitate a deeper understanding of the computational processes involved.

Introduction

This compound is a small molecule featuring a thiazole ring, a scaffold known to be a "privileged structure" in medicinal chemistry due to its presence in a wide array of pharmacologically active compounds.[1] The computational prediction of the binding affinity of such molecules to their biological targets is a cornerstone of modern drug discovery, offering a rapid and cost-effective means to screen potential drug candidates and elucidate their mechanisms of action.[2][3][4][5] In silico techniques, such as molecular docking and molecular dynamics (MD) simulations, are pivotal in this process, providing atomic-level insights into protein-ligand interactions.[6][7]

This guide will use Cyclin-Dependent Kinase 5 (CDK5), a protein kinase implicated in various cellular processes, as a hypothetical target for this compound to illustrate the in silico modeling workflow. The selection of CDK5 is informed by studies on other 2-aminothiazole inhibitors that have shown affinity for this target.[6][7]

Computational Methodologies

The prediction of binding affinity involves a multi-step computational approach, beginning with the preparation of the protein and ligand structures, followed by molecular docking to predict the binding pose, and culminating in molecular dynamics simulations to assess the stability of the complex and calculate binding free energy.

Molecular Docking

Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a receptor, forming a stable complex.[1] The process involves sampling a large number of possible conformations of the ligand within the binding site of the protein and scoring them based on a defined scoring function. These scoring functions estimate the binding affinity, with lower scores typically indicating a more favorable interaction.[4]

Molecular Dynamics (MD) Simulations

MD simulations provide a more dynamic and detailed view of the protein-ligand complex by simulating the movement of atoms and molecules over time. This allows for the assessment of the stability of the predicted binding pose from docking and a more accurate calculation of the binding free energy. Common methods for binding free energy calculation from MD trajectories include Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA).[6][7]

Experimental Protocols

This section provides detailed protocols for the in silico modeling of this compound binding to CDK5.

Preparation of Protein and Ligand

-

Protein Structure Preparation:

-

The three-dimensional crystal structure of human CDK5 is retrieved from the Protein Data Bank (PDB).

-

Water molecules and any co-crystallized ligands are removed from the PDB file.

-

Hydrogen atoms are added to the protein structure, and charges are assigned using a force field (e.g., AMBER).

-

The protein structure is energy minimized to relieve any steric clashes.

-

-

Ligand Structure Preparation:

-

The 2D structure of this compound is drawn using a chemical drawing tool.

-

The 2D structure is converted to a 3D conformation.

-

Charges are assigned to the ligand atoms, and the structure is energy minimized.

-

Molecular Docking Protocol

-

Grid Generation: A grid box is defined around the active site of CDK5. The dimensions of the grid are set to encompass the entire binding pocket.

-

Docking Simulation: A molecular docking program (e.g., AutoDock) is used to dock the prepared this compound ligand into the defined grid box of the CDK5 receptor. The docking algorithm explores various conformations and orientations of the ligand.

-

Pose Analysis: The resulting docking poses are ranked based on their docking scores. The top-ranked poses are visually inspected to analyze the binding interactions, such as hydrogen bonds and hydrophobic interactions, with the amino acid residues of the active site.

Molecular Dynamics Simulation Protocol

-

System Setup: The top-ranked protein-ligand complex from molecular docking is placed in a periodic box of water molecules. Ions are added to neutralize the system.

-

Minimization: The entire system is energy minimized to remove any bad contacts.

-

Equilibration: The system is gradually heated to the desired temperature (e.g., 300 K) and then equilibrated at that temperature and a constant pressure.

-

Production Run: A production MD simulation is run for a specified length of time (e.g., 100 nanoseconds) to generate a trajectory of the protein-ligand complex's motion.

-

Trajectory Analysis: The MD trajectory is analyzed to assess the stability of the complex by calculating the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF).

-

Binding Free Energy Calculation: The binding free energy is calculated from the MD trajectory using the MM/PBSA or MM/GBSA method. This calculation provides a quantitative estimate of the binding affinity.

Data Presentation

The quantitative data generated from the in silico modeling are summarized in the following tables. Note: The data presented here are hypothetical and for illustrative purposes only.

Table 1: Molecular Docking Results of this compound against CDK5

| Parameter | Value |

| Binding Energy (kcal/mol) | -8.5 |

| Inhibition Constant (Ki, µM) | 1.2 |

| Interacting Residues | Cys83, Ile10, Glu81 |

| Hydrogen Bonds | 2 (with Cys83, Glu81) |

| Hydrophobic Interactions | Ile10, Val18, Ala31 |

Table 2: Molecular Dynamics Simulation and Binding Free Energy Calculation

| Parameter | Value |

| Simulation Time (ns) | 100 |

| Average RMSD of Ligand (Å) | 1.5 |

| Binding Free Energy (ΔGbind, kcal/mol) | -25.7 |

| van der Waals Energy (kcal/mol) | -35.2 |

| Electrostatic Energy (kcal/mol) | -10.5 |

| Polar Solvation Energy (kcal/mol) | 22.0 |

| Non-Polar Solvation Energy (kcal/mol) | -2.0 |

Visualization of Workflows and Pathways

Diagrams created using the Graphviz DOT language provide a clear visual representation of the experimental workflows and the hypothetical signaling pathway involving CDK5.

Caption: In Silico Modeling Workflow for Binding Affinity Prediction.

References

- 1. This compound|CAS 61996-32-5 [benchchem.com]

- 2. Computationally predicting binding affinity in protein-ligand complexes: free energy-based simulations and machine learning-based scoring functions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. Computational methods for calculation of ligand-binding affinity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Computational methods for calculation of ligand-binding affinity. | Semantic Scholar [semanticscholar.org]

- 6. Molecular dynamic simulations give insight into the mechanism of binding between 2-aminothiazole inhibitors and CDK5 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

A Technical Guide to the Antioxidant Properties of 2-Amino-5-methylthiazole Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the antioxidant properties of 2-amino-5-methylthiazole derivatives. It is designed to be a valuable resource for researchers and professionals in the fields of medicinal chemistry, pharmacology, and drug development. This document summarizes quantitative antioxidant activity data, details key experimental protocols, and visualizes relevant workflows and pathways to facilitate a deeper understanding of these promising compounds.

Introduction to 2-Amino-5-methylthiazole Derivatives as Antioxidants

The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects[1][2]. Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in the pathophysiology of many diseases such as cancer, diabetes, and neurodegenerative disorders[3][4]. This has driven the search for novel antioxidant agents. Derivatives of 2-amino-5-methylthiazole have emerged as a promising class of antioxidants, with numerous studies demonstrating their capacity to scavenge free radicals and modulate oxidative stress pathways[5][6][7]. This guide synthesizes the current knowledge on their antioxidant potential.

Quantitative Antioxidant Activity

The antioxidant capacity of 2-amino-5-methylthiazole derivatives has been evaluated using various in vitro assays. The following tables summarize the quantitative data from several key studies, presenting the half-maximal inhibitory concentration (IC50) values, which indicate the concentration of the derivative required to scavenge 50% of the free radicals in the assay. Lower IC50 values denote higher antioxidant activity.

Table 1: Radical Scavenging Activity of 5-(2-amino-5-methylthiazol-4-yl)-1,3,4-oxadiazole-2-thiol Derivatives (6a-j) [5]

| Compound | DPPH (IC50 µg/mL) | Hydroxyl (IC50 µg/mL) | Nitric Oxide (IC50 µg/mL) | Superoxide (IC50 µg/mL) |

| 6a | 14.9 | 20.4 | 22.8 | 17.2 |

| 6b | 22.4 | 32.6 | 30.2 | 28.4 |

| 6c | 18.2 | 25.8 | 26.5 | 24.6 |

| 6d | 30.5 | 40.2 | 38.4 | 35.8 |

| 6e | 15.0 | 22.8 | 24.1 | 18.6 |

| 6f | 25.8 | 35.4 | 34.6 | 32.4 |

| 6g | 38.4 | 45.6 | 42.8 | 40.2 |

| 6h | 42.6 | 50.2 | 48.5 | 45.8 |

| 6i | 45.2 | 52.8 | 50.4 | 48.6 |

| 6j | 28.4 | 38.6 | 36.2 | 34.5 |

| Ascorbic Acid | 12.4 | 18.2 | 20.4 | 15.8 |

| BHA | 14.8 | 20.5 | 22.6 | 17.4 |

Data sourced from a study on new 5-(2-amino-5-methylthiazol-4-yl)-1,3,4-oxadiazole-2-thiol derivatives. Compounds 6a, 6c, and 6e demonstrated significant radical scavenging potential, attributed to the presence of electron-donating substituents.[5][6]

Table 2: Antioxidant Activity of Thiazole-Carboxamide Derivatives (LMH6, LMH7) [3]

| Compound | DPPH (IC50 µM) |

| LMH6 | 0.185 |

| LMH7 | 0.221 |

| Trolox | 3.10 |

This study highlights the exceptional antioxidant potential of thiazole-carboxamide derivatives LMH6 and LMH7, which showed significantly lower IC50 values against the DPPH free radical compared to the standard antioxidant, Trolox.[3]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. This section outlines the experimental protocols for the key antioxidant assays cited in the literature for 2-amino-5-methylthiazole derivatives.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is based on the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, thus neutralizing it. The reduction of the DPPH radical is monitored by the decrease in its absorbance at 517 nm.[3][8]

Protocol:

-

Preparation of Reagents:

-

Prepare a stock solution of the test compound and a standard antioxidant (e.g., Ascorbic Acid, Trolox) in methanol or DMSO.

-

Prepare a 0.002% (w/v) solution of DPPH in methanol.

-

-

Assay Procedure:

-

Create serial dilutions of the test compounds and the standard to various concentrations (e.g., 0.05, 1, 5, 50, 100 µg/mL).[3]

-

To 1 mL of each dilution, add 2 mL of the DPPH solution.

-

Incubate the mixture in the dark at room temperature for 30 minutes.

-

Measure the absorbance of the solution at 517 nm using a spectrophotometer.

-

A control sample containing only the solvent and DPPH solution is also measured.

-

-

Calculation:

-

The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the control and A_sample is the absorbance of the test sample.

-

The IC50 value is determined by plotting the percentage of inhibition against the concentration of the compound.

-

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). The reduction of the blue-green ABTS•+ to its colorless neutral form is monitored by the decrease in absorbance at 734 nm.[9]

Protocol:

-

Preparation of ABTS•+ Solution:

-

Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.

-

Mix the two solutions in equal volumes and allow them to stand in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical cation.[9]

-

Before use, dilute the ABTS•+ solution with ethanol or a buffer solution (e.g., potassium phosphate buffer, 0.1 M, pH 7.4) to an absorbance of 0.70 ± 0.02 at 734 nm.[9][10]

-

-

Assay Procedure:

-

Add a small volume (e.g., 10-100 µL) of the test compound solution at various concentrations to a cuvette.[10]

-

Add a larger volume (e.g., 2.7-3.9 mL) of the diluted ABTS•+ solution and mix well.[9][10]

-

Allow the reaction to proceed for a set time (e.g., 6 minutes) at room temperature.

-

Measure the decrease in absorbance at 734 nm.

-

-

Calculation:

-

The percentage of inhibition is calculated similarly to the DPPH assay.

-

The IC50 value is determined from the dose-response curve.

-

Ferric Reducing Antioxidant Power (FRAP) Assay

The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). The reduction is detected by the formation of a colored ferrous-tripyridyltriazine complex, which has a maximum absorbance at 593 nm.[8][11]

Protocol:

-

Preparation of FRAP Reagent:

-

Prepare the FRAP reagent fresh by mixing:

-

300 mM acetate buffer (pH 3.6)

-

10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl

-

20 mM FeCl₃·6H₂O solution

-

-

Mix these solutions in a 10:1:1 (v/v/v) ratio.[8]

-

-

Assay Procedure:

-

Warm the FRAP reagent to 37°C.

-

Add a small volume of the sample solution to a large volume of the FRAP reagent (e.g., 10 µL sample + 220 µL FRAP reagent).

-

Incubate the mixture for a specified time (e.g., 4-30 minutes) at 37°C.[8]

-

Measure the absorbance of the colored solution at 593 nm.

-

-

Calculation:

-

A standard curve is prepared using a known concentration of FeSO₄·7H₂O.

-

The antioxidant capacity of the sample is expressed as FRAP units or as equivalents of a standard antioxidant (e.g., µM Fe²⁺ equivalents).[11]

-

Visualized Workflows and Pathways

To aid in the conceptual understanding of the experimental processes and potential mechanisms of action, the following diagrams are provided.

General Antioxidant Screening Workflow

This diagram illustrates a typical workflow for screening the antioxidant activity of newly synthesized 2-amino-5-methylthiazole derivatives.

Caption: Workflow for Synthesis and Antioxidant Screening.

DPPH Radical Scavenging Mechanism

This diagram depicts the basic principle of the DPPH radical scavenging assay, where an antioxidant molecule (A-H) donates a hydrogen atom to the stable DPPH radical.

Caption: DPPH Radical Neutralization Mechanism.

Ferric Reducing Antioxidant Power (FRAP) Assay Principle

This diagram illustrates the chemical principle of the FRAP assay, where an antioxidant reduces the Fe³⁺-TPTZ complex to the blue-colored Fe²⁺-TPTZ complex.

Caption: Principle of the FRAP Assay.

Conclusion

The available literature strongly supports the potential of 2-amino-5-methylthiazole derivatives as a valuable class of antioxidant compounds. The quantitative data, particularly the low IC50 values observed in various radical scavenging assays, underscore their efficacy. The presence of electron-donating groups on the aromatic rings attached to the core structure appears to be a key factor in enhancing their antioxidant activity.

This technical guide provides a consolidated resource of quantitative data and detailed experimental protocols to aid researchers in this field. The visualized workflows offer a clear overview of the screening process and assay principles. Further research, including in vivo studies and exploration of the precise mechanisms of action and relevant signaling pathways, is warranted to fully elucidate the therapeutic potential of these promising derivatives in combating diseases associated with oxidative stress.

References

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. mdpi.com [mdpi.com]

- 3. Thiazole-carboxamide derivatives as potent antioxidant agents with drug-like properties: In vitro, molecular docking, and DFT studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Thiazoles and Thiazolidinones as Antioxidants: Ingenta Connect [ingentaconnect.com]

- 5. Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Evaluation of anti-inflammatory and antioxidant activities of copper (II) Schiff mono-base and copper(II) Schiff base coordination compounds of dien with heterocyclic aldehydes and 2-amino-5-methyl-thiazole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. A Concise Review of Current In Vitro Chemical and Cell-Based Antioxidant Assay Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. mdpi.com [mdpi.com]

- 11. FRAP Assay Kit -Ferric Reducing Antioxidant Power Assay ab234626 | Abcam [abcam.com]

Methodological & Application

Synthesis of 2-Acetamido-5-methylthiazole: An Application Note and Detailed Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the synthesis of 2-acetamido-5-methylthiazole, a key intermediate in the development of various pharmaceutical compounds. The protocol outlines the acetylation of 2-amino-5-methylthiazole using a straightforward and efficient method.

Introduction

2-Aminothiazole derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents. The acetylation of the 2-amino group is a common synthetic step to modify the compound's physicochemical properties, such as solubility and bioavailability, and to serve as a precursor for further chemical transformations. This application note details a reliable method for the N-acetylation of 2-amino-5-methylthiazole to yield this compound.

Reaction Scheme

The synthesis proceeds via the nucleophilic attack of the amino group of 2-amino-5-methylthiazole on the electrophilic carbonyl carbon of acetic anhydride. Pyridine is often used as a base to neutralize the acetic acid byproduct and to catalyze the reaction.

Caption: Reaction scheme for the synthesis of this compound.

Experimental Protocol

This protocol is based on established methods for the acetylation of aminothiazoles.[1]

Materials:

-

2-Amino-5-methylthiazole

-

Acetic anhydride (Ac₂O)

-

Pyridine (anhydrous)

-

Dichloromethane (DCM, anhydrous)

-

1 M Hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Toluene

-

Ethanol

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Dropping funnel

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

-

Büchner funnel and filter paper

-

Melting point apparatus

Procedure:

-

Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar, dissolve 2-amino-5-methylthiazole (1.0 eq) in anhydrous pyridine (2–10 mL per mmol of the starting material) under an inert atmosphere (e.g., nitrogen or argon).

-

Addition of Acetic Anhydride: Cool the solution to 0 °C in an ice bath. Slowly add acetic anhydride (1.2 eq) dropwise to the stirred solution.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC). The reaction is typically complete within a few hours.

-

Quenching: Upon completion, carefully quench the reaction by the slow addition of methanol.

-

Work-up:

-

Co-evaporate the reaction mixture with toluene under reduced pressure to remove the majority of the pyridine.

-

Dilute the residue with dichloromethane.

-

Wash the organic layer sequentially with 1 M HCl, water, saturated aqueous NaHCO₃, and brine.

-

-

Isolation: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: The crude this compound can be purified by recrystallization from a suitable solvent such as ethanol to afford a crystalline solid.[1]

Data Presentation

| Parameter | Value | Reference |

| Starting Material | ||

| Name | 2-Amino-5-methylthiazole | |

| Molecular Formula | C₄H₆N₂S | |

| Molecular Weight | 114.17 g/mol | |

| Product | ||

| Name | This compound | |

| Molecular Formula | C₆H₈N₂OS | |

| Molecular Weight | 156.21 g/mol | |

| Melting Point | 225 °C | [1] |

| Reaction Conditions | ||

| Acetylating Agent | Acetic Anhydride | [1] |

| Base/Catalyst | Pyridine | |

| Solvent | Pyridine | |

| Temperature | 0 °C to Room Temperature | |

| Reaction Time | Monitored by TLC | |

| Yield | ||

| Expected Yield | 94% (based on analogy) | [1] |

Characterization of this compound

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.

-

¹H NMR (DMSO-d₆): Expected signals would include a singlet for the methyl group on the thiazole ring, a singlet for the methyl group of the acetamido moiety, a singlet for the proton on the thiazole ring, and a broad singlet for the NH proton.

-

¹³C NMR (DMSO-d₆): Expected signals would correspond to the carbons of the thiazole ring, the methyl group on the ring, and the two carbons of the acetamido group.

-

IR (KBr): Characteristic absorption bands are expected for the N-H stretching, C=O stretching of the amide, and C-N stretching.

-

Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak (M⁺) or a protonated molecular ion peak ([M+H]⁺) corresponding to the molecular weight of the product.

-

Melting Point: The experimentally determined melting point should be consistent with the literature value of 225 °C.[1]

Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Safety Precautions

-

All manipulations should be performed in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Acetic anhydride is corrosive and a lachrymator. Handle with care.

-

Pyridine is flammable and has a strong, unpleasant odor. Use in a well-ventilated area.

-

Dichloromethane is a suspected carcinogen. Avoid inhalation and skin contact.